ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
Thiazoles are an important class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
Thiazolylcarboxamide derivatives can be synthesized by the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides at 0 °C .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .
Chemical Reactions Analysis
2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by techniques such as FTIR and NMR . For example, the yield, melting point, and Rf value can be determined, as well as the presence of functional groups such as C=O ester, C–H, C=C, C=N, and OH .
Scientific Research Applications
Synthesis and Biological Activities
The compound has been explored in various scientific contexts, including the synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties. For instance, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing different nuclei were synthesized, leading to compounds with antimicrobial, antilipase, and antiurease activities. Some displayed moderate antimicrobial activity against test microorganisms, with two compounds showing antiurease activity and four demonstrating antilipase activity (Başoğlu et al., 2013).
Antitumor Activity
The synthesis of ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs has been reported, showcasing potential anticancer activities. For example, ethyl 2‐[3‐(diethylamino)‐propanamido]‐thiazole‐4‐carboxylate demonstrated remarkable activity against the RPMI‐8226 leukemia cell line, indicating broad spectrum activity against a panel of tumor cell lines (El-Subbagh et al., 1999).
Histone Deacetylase Inhibitors
Novel hydroxamic acids bearing 2-benzamidooxazole/thiazole showed good cytotoxicity against several human cancer cell lines and comparably inhibited HDACs. These compounds, through docking experiments on HDAC2 and HDAC6 isozymes, revealed favorable interactions at the tunnel of the HDAC active site, suggesting their potential as promising antitumor agents and HDAC inhibitors (Anh et al., 2020).
Antimicrobial and Antituberculosis Activity
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, were synthesized and evaluated for their in vitro activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among these, specific compounds showed promising activity, indicating their potential as Mycobacterium tuberculosis GyrB inhibitors (Jeankumar et al., 2013).
Future Directions
properties
IUPAC Name |
ethyl 2-[(2-benzamido-1,3-oxazole-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-2-28-18(27)12-8-9-14-15(12)22-20(30-14)24-17(26)13-10-29-19(21-13)23-16(25)11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3,(H,21,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBGQFLZLELOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate |
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